3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group attached to an oxazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the GABA transferase . This enzyme plays a crucial role in the nervous system as it is involved in the metabolism of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
The compound interacts with its target, GABA transferase, leading to changes in the activity of this enzyme It has been suggested that the compound may have anagonistic activity on the 5-HT 1A receptor , which is known to play a role in various neurological and psychiatric disorders.
Biochemical Pathways
The compound’s interaction with GABA transferase and the 5-HT 1A receptor suggests that it may affect the GABAergic and serotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, sleep, and cognition. Alterations in these pathways can lead to various neurological and psychiatric conditions.
Pharmacokinetics
It is known that the compound’s structure allows forbiological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
The compound has been evaluated for its anticonvulsant and sedative activity . Some derivatives of the compound exhibited good anticonvulsant activity in primary evaluation . Furthermore, the compound has shown prominent activity against cancer cell lines .
Biochemical Analysis
Biochemical Properties
The 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is known to interact with various biomolecules. It has been found to exhibit diverse bioactivity effects . The compound has shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The this compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting key proteins and enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the trimethoxyphenyl moiety. This can be achieved through the methylation of phenol derivatives using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has shown potential as a pharmacophore. It can interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propionic acid
3-(3,4,5-Trimethoxyphenyl)acrylic acid
3-(3,4,5-Trimethoxyphenyl)butyric acid
Uniqueness: 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid stands out due to its unique oxazole ring, which imparts distinct chemical properties compared to its similar counterparts
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-17-9-4-7(5-10(18-2)12(9)19-3)8-6-11(13(15)16)20-14-8/h4-5,11H,6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTAYBRIPSZOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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